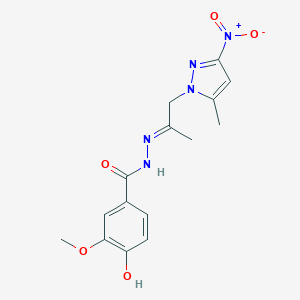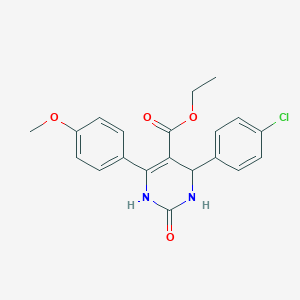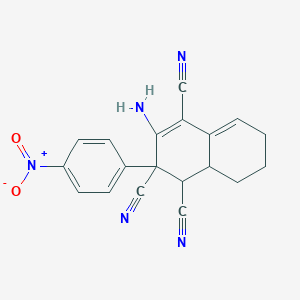![molecular formula C20H17ClN2OS B336209 2-[1-(4-chlorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-4-yl]phenyl methyl ether](/img/structure/B336209.png)
2-[1-(4-chlorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-4-yl]phenyl methyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-(4-chlorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-4-yl]phenyl methyl ether is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This particular compound is characterized by the presence of a chlorophenyl group, a methoxyphenyl group, and a thiophenyl group, making it a molecule of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-chlorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-4-yl]phenyl methyl ether typically involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or hydrochloric acid to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process would be optimized to minimize by-products and maximize the purity of the final product. The use of automated systems for monitoring and controlling reaction parameters is also common in industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
2-[1-(4-chlorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-4-yl]phenyl methyl ether can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous ethanol.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
2-[1-(4-chlorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-4-yl]phenyl methyl ether has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a pharmaceutical agent in the treatment of various diseases.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-(4-chlorophenyl)-4-(2-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dih
Propriétés
Formule moléculaire |
C20H17ClN2OS |
|---|---|
Poids moléculaire |
368.9 g/mol |
Nom IUPAC |
2-(4-chlorophenyl)-4-(2-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazole |
InChI |
InChI=1S/C20H17ClN2OS/c1-24-18-6-3-2-5-16(18)17-13-23(15-10-8-14(21)9-11-15)22-20(17)19-7-4-12-25-19/h2-12,17H,13H2,1H3 |
Clé InChI |
YQHVZAPGOAKEMR-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C2CN(N=C2C3=CC=CS3)C4=CC=C(C=C4)Cl |
SMILES canonique |
COC1=CC=CC=C1C2CN(N=C2C3=CC=CS3)C4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


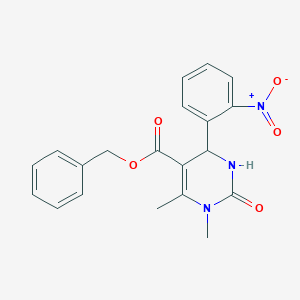
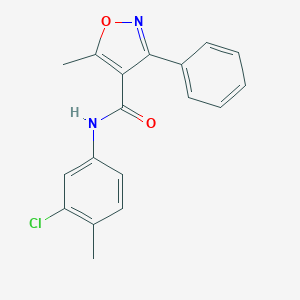
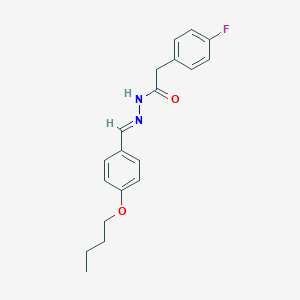


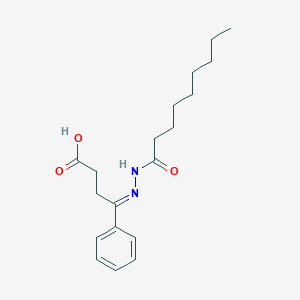

![4-CHLORO-N'~5~-[(E)-1-(4-ISOPROPYLPHENYL)METHYLIDENE]-1-METHYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE](/img/structure/B336135.png)
![Tert-butyl 6'-amino-5'-cyano-6-fluoro-2'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate](/img/structure/B336137.png)
![4-bromo-1-methyl-N'-[(5-methyl-2-furyl)methylene]-1H-pyrazole-5-carbohydrazide](/img/structure/B336138.png)
![Ethyl 4-[4-(acetyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B336140.png)
